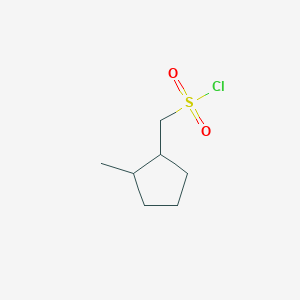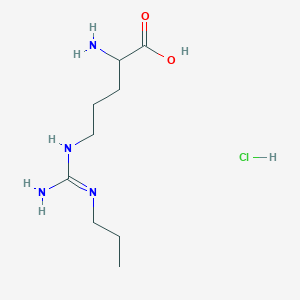
Nomega-Propyl-L-arginine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nomega-Propyl-L-arginine hydrochloride is a selective and reversible inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study the physiological and pathological processes mediated by nitric oxide. It is known for its high selectivity and potency, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-Propyl-L-arginine hydrochloride involves the reaction of L-arginine with propylamine under specific conditions. The process typically includes:
Protection of the amino group: The amino group of L-arginine is protected using a suitable protecting group.
Reaction with propylamine: The protected L-arginine is then reacted with propylamine to introduce the propyl group.
Deprotection: The protecting group is removed to yield Nomega-Propyl-L-arginine.
Formation of hydrochloride salt: The final step involves the conversion of Nomega-Propyl-L-arginine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nomega-Propyl-L-arginine hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino and guanidino groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Nomega-Propyl-L-arginine hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent to study the mechanisms of nitric oxide synthase inhibition.
Biology: Employed in experiments to understand the role of nitric oxide in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of nitric oxide synthase inhibitors for pharmaceutical applications.
Mechanism of Action
Nomega-Propyl-L-arginine hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase. The compound competes with L-arginine, the natural substrate of nNOS, for binding to the active site of the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing the production of nitric oxide. The molecular targets involved include the active site of nNOS and the binding sites for cofactors such as tetrahydrobiopterin and flavin adenine dinucleotide.
Comparison with Similar Compounds
Nomega-Propyl-L-arginine hydrochloride is unique due to its high selectivity and potency as an nNOS inhibitor. Similar compounds include:
Nomega-Nitro-L-arginine methyl ester hydrochloride: Another nNOS inhibitor but with different selectivity and potency profiles.
Nomega-Methyl-L-arginine acetate salt: Inhibits multiple isoforms of nitric oxide synthase, including endothelial and inducible forms.
Nomega-Iminoethyl-L-lysine dihydrochloride: Selective for inducible nitric oxide synthase (iNOS) over nNOS.
These compounds differ in their selectivity, potency, and specific applications, highlighting the unique properties of this compound in scientific research.
Properties
Molecular Formula |
C9H21ClN4O2 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H |
InChI Key |
YTPXYHYMXLUNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


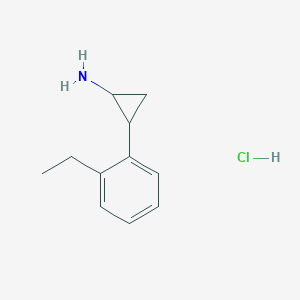
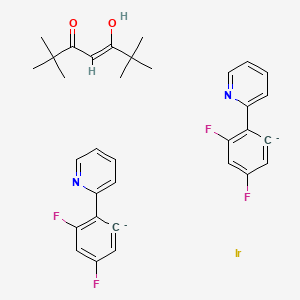
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
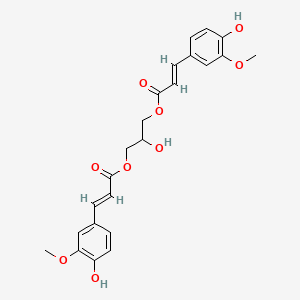
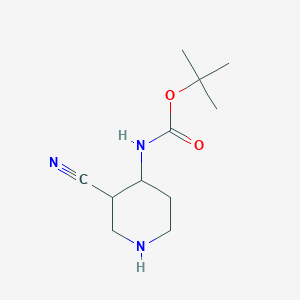
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
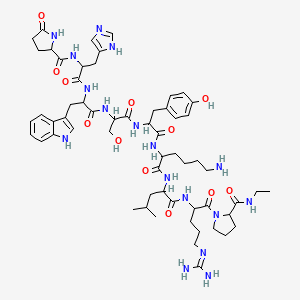
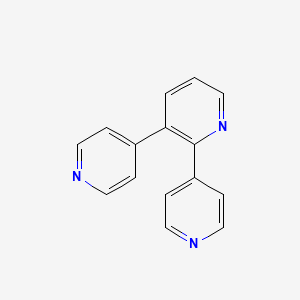
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)


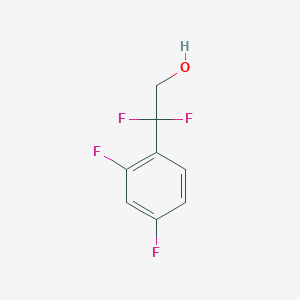
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
